AG126

Description

Tyrphostin AG 126 is a member of the tyrphostin family of tyrosine kinase inhibitors, that actively blocks lipopolysaccharide-induced production of tumor necrosis factor-a and nitric oxide in macrophages. (NCI)

inhibits development of postoperative ileus induced by surgical manipulation of murine colon

Properties

IUPAC Name |

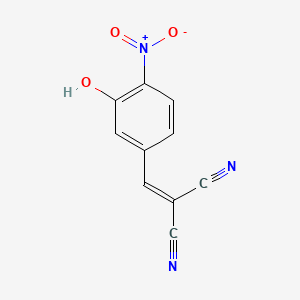

2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-9(13(15)16)10(14)4-7/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQADSPERJRQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C#N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152117 | |

| Record name | AG 126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118409-62-4 | |

| Record name | AG 126 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG 126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-126 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG-126 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4AMD1JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AG126: An In-depth Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-inflammatory effects of this compound. It details the compound's impact on key inflammatory signaling pathways, including the JAK/STAT, MAPK, and NF-κB pathways, and elucidates its dual mechanism of action involving the inhibition of Bruton's tyrosine kinase (BTK) and the generation of its active metabolite, malononitrile. This document synthesizes quantitative data from in vivo and in vitro studies, presents detailed experimental protocols for key assays, and provides visual representations of the signaling cascades affected by this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. Protein tyrosine kinases (PTKs) are critical components of intracellular signaling pathways that regulate a wide array of cellular processes, including inflammation. Consequently, the inhibition of PTKs has emerged as a promising therapeutic strategy for inflammatory diseases.

This compound is a synthetic compound belonging to the tyrphostin family, known for its ability to inhibit protein tyrosine kinases.[1][2] This guide provides an in-depth analysis of the mechanism of action of this compound in an inflammatory context, intended for researchers and professionals in the field of drug development.

In Vivo Anti-Inflammatory Activity of this compound

This compound has demonstrated potent anti-inflammatory effects in various animal models of acute and chronic inflammation.[1]

Carrageenan-Induced Pleurisy in Rats

In a rat model of carrageenan-induced pleurisy, a model of acute inflammation, intraperitoneal administration of this compound resulted in a dose-dependent reduction in pleural exudate volume and the infiltration of polymorphonuclear leukocytes.[1]

Collagen-Induced Arthritis in Mice

In a mouse model of collagen-induced arthritis, a model of chronic autoimmune inflammation, this compound treatment significantly attenuated the clinical signs of arthritis, including paw swelling.[3]

Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | Species | This compound Dose | Route of Administration | Observed Effects | Reference |

| Carrageenan-Induced Pleurisy | Rat | 1, 3, and 10 mg/kg | Intraperitoneal | Dose-dependent reduction in pleural exudate and mononuclear cell infiltration. | [1] |

| Collagen-Induced Arthritis | Mouse | 5 mg/kg (every 48h) | Intraperitoneal | Attenuation of clinical signs of arthritis and tissue injury. | [3] |

In Vitro Anti-Inflammatory Effects of this compound

The anti-inflammatory effects of this compound have been further characterized in various in vitro systems, providing insights into its cellular and molecular targets.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the expression and production of key pro-inflammatory mediators. In carrageenan-treated rats, this compound reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lung and joint tissues.[1] Furthermore, this compound treatment leads to a significant reduction in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in the pleural exudate of rats with carrageenan-induced pleurisy.[2]

Table 2: Effect of this compound on Pro-Inflammatory Mediators

| Mediator | In Vivo/In Vitro Model | Effect of this compound | Quantitative Data | Reference |

| iNOS | Carrageenan-induced pleurisy (rat lung); Collagen-induced arthritis (rat joints) | Reduced expression | Not specified | [1] |

| COX-2 | Carrageenan-induced pleurisy (rat lung); Collagen-induced arthritis (rat joints) | Reduced expression | Not specified | [1] |

| TNF-α | Carrageenan-induced pleurisy (rat pleural exudate) | Significant reduction | Not specified | [2] |

| IL-1β | Carrageenan-induced pleurisy (rat pleural exudate) | Significant reduction | Not specified | [2] |

| IL-17A | Adjuvant-induced arthritis (mouse spleen) | Suppression of IL-17A+ populations | Not specified | [3] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response.

Dual Mechanism of Action: BTK Inhibition and Malononitrile Activity

A key aspect of this compound's mechanism is its dual action. The intact molecule directly inhibits Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor and Toll-like receptor (TLR) signaling. Additionally, this compound can be hydrolyzed to convert its dinitrile side chain into malononitrile (MN), which possesses its own anti-inflammatory properties. This dual mechanism contributes to its broad anti-inflammatory and neuroprotective effects.

Dual mechanism of this compound action.

Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. Aberrant JAK/STAT signaling is implicated in various inflammatory diseases. This compound has been shown to downregulate the JAK/STAT pathway, contributing to its anti-inflammatory effects.

This compound inhibits the JAK/STAT signaling pathway.

Modulation of the MAPK Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to prevent the phosphorylation of p42/p44 MAPK (ERK1/2), thereby inhibiting downstream inflammatory signaling.

This compound inhibits the MAPK/ERK signaling pathway.

Interference with the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of a wide range of genes involved in inflammation and immunity. While the direct interaction of this compound with components of the NF-κB pathway is less characterized, its inhibitory effects on upstream kinases, such as those in the MAPK pathway, can indirectly lead to the downregulation of NF-κB activation.

Detailed Experimental Protocols

Carrageenan-Induced Pleurisy in Rats

This model is used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting.

-

Animals: Male Wistar rats (200-250 g) are used.

-

Induction of Pleurisy: Animals are anesthetized, and a 1% solution of carrageenan in saline (0.2 mL) is injected into the pleural cavity.

-

Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO and then diluted in saline) and administered intraperitoneally at the desired doses (e.g., 1, 3, 10 mg/kg) 30 minutes before carrageenan injection. A control group receives the vehicle alone.

-

Sample Collection: At a specified time point (e.g., 4 hours) after carrageenan injection, animals are euthanized. The pleural cavity is washed with a known volume of heparinized saline.

-

Analysis:

-

Exudate Volume: The total volume of fluid recovered from the pleural cavity is measured, and the volume of exudate is calculated by subtracting the volume of the washing solution.

-

Cell Count: The total number of leukocytes and the differential cell count in the pleural exudate are determined using a hemocytometer and microscopic examination of stained smears.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell-free supernatant of the pleural exudate are quantified using ELISA kits.

-

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutic agents.

-

Animals: DBA/1 mice (8-10 weeks old) are typically used due to their susceptibility to CIA.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment: this compound (e.g., 5 mg/kg) is administered intraperitoneally every 48 hours, starting from a specified day post-immunization (e.g., day 18 or upon the onset of clinical signs).

-

Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times per week) by scoring each paw on a scale of 0-4 based on the degree of inflammation and joint swelling. The total clinical score per mouse is the sum of the scores for all four paws. Paw thickness can also be measured using a caliper.

-

Histological Analysis: At the end of the experiment, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion, and with Safranin O to evaluate cartilage destruction. A semi-quantitative scoring system is used to evaluate the severity of these histological changes.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to quantify the effect of this compound on the phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of various concentrations of this compound for a specified duration.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3, anti-phospho-p38 MAPK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or the total form of the protein).

Conclusion

This compound is a potent anti-inflammatory agent that exerts its effects through a multi-targeted mechanism of action. Its ability to inhibit key inflammatory signaling pathways, including the JAK/STAT and MAPK pathways, and its unique dual action involving BTK inhibition and the generation of malononitrile, underscore its therapeutic potential for a range of inflammatory conditions. The data presented in this guide, derived from both in vivo and in vitro studies, provide a solid foundation for further research and development of this compound and related compounds as novel anti-inflammatory therapeutics. Future studies should focus on elucidating the precise quantitative parameters of its inhibitory activities and further exploring its efficacy and safety in more complex disease models.

References

- 1. The tyrosine kinase inhibitor tyrphostin this compound reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The tyrosine kinase inhibitor tyrphostin this compound reduces activation of inflammatory cells and increases Foxp3+ regulatory T cells during pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG126: A Technical Guide to its Inhibition of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG126 is a synthetically derived benzylidene malononitrile compound that functions as a potent inhibitor of protein tyrosine kinases.[1] Initially identified for its ability to block the activation of Mitogen-Activated Protein Kinase (MAPK), specifically p42MAPK (ERK2), its therapeutic potential has been explored in a variety of preclinical models of inflammatory diseases and cancer.[1] This technical guide provides an in-depth overview of the core signaling pathways modulated by Tyrphostin this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Core Signaling Pathway Inhibition

Tyrphostin this compound exerts its biological effects primarily through the inhibition of key signaling cascades that are frequently dysregulated in pathological conditions. The primary targets include the ERK1/2 (MAPK) pathway and the JAK/STAT pathway, with downstream consequences for the NF-κB signaling axis.

The ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a central role in regulating a wide array of cellular processes, including proliferation, differentiation, and survival. Tyrphostin this compound has been shown to selectively inhibit the phosphorylation of ERK1 (p44) and ERK2 (p42) at concentrations between 25-50 μM.[2] By preventing the activation of ERK1/2, Tyrphostin this compound effectively blocks the downstream signaling events that contribute to cell growth and survival.

Figure 1. Inhibition of the ERK1/2 signaling pathway by Tyrphostin this compound.

The JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity and inflammation. Tyrphostin this compound has been demonstrated to downregulate the JAK/STAT pathway.[3][4] Specifically, treatment with this compound has been shown to decrease the expression of JAK1 and STAT3.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-21, IL-22, IL-1β, and TNF-α, and a decrease in the expression of nitric oxide synthase 2 (NOS2).[3]

Figure 2. Downregulation of the JAK/STAT signaling pathway by Tyrphostin this compound.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Tyrphostin this compound has been shown to attenuate signaling through NF-κB.[2] This inhibition is likely a downstream effect of its action on upstream kinases. By inhibiting NF-κB activation, Tyrphostin this compound reduces the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2]

Figure 3. Attenuation of the NF-κB signaling pathway by Tyrphostin this compound.

Quantitative Data

The inhibitory activity of Tyrphostin this compound has been quantified against several targets and in various cell lines. The following tables summarize the available quantitative data.

| Target | IC50 | Reference |

| Epidermal GFRK | 450 μM | [2] |

| Platelet-derived GFRK | > 100 μM | [2] |

| Cellular Effect | Effective Concentration | Cell Line/System | Reference |

| Inhibition of ERK1/2 Phosphorylation | 25-50 μM | Not specified | [2] |

| Inhibition of VEGF-induced proliferation | 0.1-100 μM | BRMECs | [1] |

| Increased viability | 10 μM (overnight) | ARPE-19 cells | [1] |

| Toxicity | > 10 μM | ARPE-19 cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of Tyrphostin this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of Tyrphostin this compound on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Tyrphostin this compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Tyrphostin this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Figure 4. Experimental workflow for a typical MTT cell viability assay.

Western Blot Analysis for ERK Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of Tyrphostin this compound on ERK1/2 phosphorylation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Tyrphostin this compound

-

Growth factor (e.g., EGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of Tyrphostin this compound for a specified time (e.g., 1-2 hours). Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control like β-actin to ensure equal protein loading.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis induced by Tyrphostin this compound.[5]

Materials:

-

Cells of interest

-

Tyrphostin this compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Tyrphostin this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to Tyrphostin this compound treatment using propidium iodide staining.[6]

Materials:

-

Cells of interest

-

Tyrphostin this compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Tyrphostin this compound for a specified duration.

-

Cell Harvesting: Harvest the cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate for at least 30 minutes on ice.

-

Washing: Wash the fixed cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet and treat with RNase A to degrade RNA.

-

PI Staining: Add PI staining solution and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]

Conclusion

Tyrphostin this compound is a valuable research tool for investigating the roles of key signaling pathways in various cellular processes and disease models. Its inhibitory action on the ERK1/2 and JAK/STAT pathways, with subsequent effects on NF-κB signaling, underscores its potential as a modulator of inflammation and cell proliferation. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the intricate mechanisms of Tyrphostin this compound and explore its therapeutic applications. As with any inhibitor, careful dose-response studies and consideration of off-target effects are crucial for accurate interpretation of experimental results. Further research is warranted to identify the full spectrum of kinases inhibited by Tyrphostin this compound and to expand its efficacy profile in various preclinical cancer models.

References

- 1. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protection by tyrosine kinase inhibitor, tyrphostin this compound, through the suppression of IL-17A, RORγt, and T-bet signaling, in the BTBR mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of tyrosine kinase signaling by tyrphostin this compound downregulates the IL-21/IL-21R and JAK/STAT pathway in the BTBR mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

AG126 as an ERK1/ERK2 Phosphorylation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG126, a tyrphostin derivative, is a tyrosine kinase inhibitor that demonstrates selective inhibitory activity against the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/ERK2). As key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK1 and ERK2 are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of various pathologies, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as an ERK1/ERK2 phosphorylation inhibitor. It includes a summary of its inhibitory concentrations, detailed experimental protocols for its characterization, and visual representations of the pertinent signaling pathways and experimental workflows.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cascade that transduces extracellular signals into intracellular responses. The ERK1/ERK2 cascade, a central branch of the MAPK pathway, is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the sequential activation of Ras, Raf, and MEK1/2, culminating in the phosphorylation and activation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK). Activated ERK1/2 then phosphorylates a diverse array of cytoplasmic and nuclear substrates, thereby modulating gene expression and regulating critical cellular functions.

This compound has emerged as a valuable chemical tool for dissecting the roles of ERK1 and ERK2 in various biological contexts. By inhibiting their phosphorylation, this compound effectively blocks downstream signaling, enabling researchers to probe the functional consequences of ERK1/ERK2 inactivation. This guide serves as a comprehensive resource for utilizing this compound in preclinical research and drug discovery efforts targeting the MAPK/ERK pathway.

Quantitative Data

The inhibitory activity of this compound against ERK1/ERK2 phosphorylation has been characterized in various in vitro studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (ERK1/ERK2 Phosphorylation) | 25-50 µM | Various | [1][2] |

Note: The IC50 value represents the concentration of this compound required to inhibit the phosphorylation of ERK1 and ERK2 by 50%. This value is often cited as a range, reflecting variability between different experimental systems and conditions.

Signaling Pathway

This compound exerts its effects by intervening in the canonical MAPK/ERK signaling pathway. The diagram below illustrates the key components of this cascade and the point of inhibition by this compound.

References

The Biological Effects of AG126 on Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG126, a tyrphostin derivative, is a tyrosine kinase inhibitor that has garnered significant interest in cell biology research for its diverse biological effects. This technical guide provides an in-depth overview of the known cellular impacts of this compound, with a focus on its mechanism of action, effects on cell viability and apoptosis, and its modulation of key signaling pathways. This document synthesizes findings from various studies to serve as a comprehensive resource for researchers utilizing this compound in their experimental designs.

Core Mechanism of Action

This compound primarily functions as an inhibitor of protein tyrosine kinases. Its most well-documented effect is the inhibition of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] By preventing the phosphorylation and subsequent activation of ERK1/2, this compound can modulate a wide array of cellular processes, including proliferation, differentiation, and survival.

Quantitative Data on the Effects of this compound

The following table summarizes the available quantitative data on the biological effects of this compound in various cell culture models. It is important to note that the specific IC50 values can vary depending on the cell line, experimental conditions, and the assay used.

| Cell Line/Model | Effect Measured | Concentration/Dosage | Key Findings |

| PCW-stimulated microglial cells | Cytokine Release | Not specified | Potent inhibition of pneumococcal cell wall (PCW)-evoked cytokine release.[1] |

| PCW-stimulated microglial cells | ERK Phosphorylation | Not specified | Prevention of PCW-inducible ERK phosphorylation.[1] |

| BTBR Mouse Model of Autism | IL-21/IL-21R and JAK/STAT Pathway | 5 mg/kg for 10 days | Downregulation of the IL-21/IL-21R and JAK/STAT pathway. |

Key Biological Effects of this compound

Inhibition of Cell Viability and Proliferation

This compound has been shown to inhibit the viability and proliferation of various cell types. This effect is largely attributed to its ability to block signaling pathways crucial for cell growth and division, such as the MAPK/ERK pathway.

Induction of Apoptosis

This compound can induce apoptosis, or programmed cell death, in susceptible cell lines. The pro-apoptotic effects of this compound are often linked to its inhibition of survival signals that are dependent on tyrosine kinase activity.

Modulation of Signaling Pathways

MAPK/ERK Pathway: As a potent inhibitor of ERK1/2 phosphorylation, this compound effectively blocks the downstream signaling of this critical pathway involved in cell proliferation, survival, and differentiation.[1]

JAK/STAT Pathway: this compound has been observed to downregulate the JAK/STAT signaling pathway, which plays a crucial role in immune responses and inflammation. This suggests a potential immunomodulatory role for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological effects of this compound on cell cultures.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of this compound for a specified time. Include vehicle and untreated controls.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][3][4]

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on ERK1/2 phosphorylation.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against t-ERK and a loading control.[5][6]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the known points of intervention of this compound in key cellular signaling pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

AG126: A Technical Guide to its Discovery and Scientific Background

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and scientific background of AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for researchers in the fields of inflammation, oncology, and cell biology.

Introduction and Discovery

This compound, a derivative of benzylidene malononitrile, was identified as a potent inhibitor of protein tyrosine kinases.[1] Tyrphostins were initially developed to inhibit cell growth by targeting the activity of growth factor receptor kinases. This compound specifically gained attention for its ability to attenuate inflammatory responses, a characteristic attributed to its inhibitory effects on key signaling pathways.

Mechanism of Action

This compound primarily functions as an inhibitor of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1 and ERK2), also known as p44 and p42 MAPKs.[2][3][4] This inhibition occurs at concentrations between 25-50 μM.[2][3][4] By blocking the activation of the ERK/MAPK pathway, this compound disrupts downstream signaling cascades that are crucial for cell proliferation, differentiation, and the inflammatory response.

The anti-inflammatory effects of this compound are multifaceted and include:

-

Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to block the production of tumor necrosis factor-alpha (TNF-α) both in vitro and in vivo.[3][5]

-

Attenuation of NF-κB Signaling: By inhibiting upstream kinases, this compound attenuates signaling through the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[3][5]

-

Downregulation of Inflammatory Enzymes: The compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory process.[1][3][5]

It is noteworthy that this compound is a poor inhibitor of epidermal growth factor receptor kinase (EGFRK) and platelet-derived growth factor receptor kinase (PDGFRK), with high IC50 values for these kinases, indicating a degree of selectivity.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

| Parameter | Value | Cell Line/Model | Reference |

| In Vitro Efficacy | |||

| ERK1/2 Phosphorylation Inhibition | 25-50 μM | Various | [2][3][4] |

| IC50 for EGFRK | 450 μM | [5][6] | |

| IC50 for PDGFRK | > 100 μM | [5][6] | |

| In Vivo Efficacy | |||

| Carrageenan-induced Pleurisy (Rat) | 1, 3, or 10 mg/kg i.p. | Sprague-Dawley Rats | [1] |

| Collagen-induced Arthritis (Rat) | 5 mg/kg i.p. every 48 hours | Lewis Rats | [1] |

Key Signaling Pathway

The primary signaling pathway affected by this compound is the ERK/MAPK cascade. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., cancer cell line, immune cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for ERK Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on ERK1/2 phosphorylation.

Materials:

-

Cells of interest

-

Cell culture dishes

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of this compound for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

In Vivo Anti-inflammatory Animal Model: Carrageenan-Induced Pleurisy in Rats

This protocol describes an acute inflammation model to evaluate the anti-inflammatory effects of this compound in vivo.[1]

Animals:

-

Male Sprague-Dawley rats (150-200 g)

Materials:

-

This compound

-

Carrageenan solution (1% in saline)

-

Vehicle (e.g., saline with 1% ethanol)

-

Anesthesia

Procedure:

-

Animal Groups: Divide rats into groups: Sham, Carrageenan + Vehicle, and Carrageenan + this compound (at different doses, e.g., 1, 3, 10 mg/kg).

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 15 minutes before carrageenan injection.

-

Induction of Pleurisy: Induce pleurisy by intrapleural injection of 0.2 mL of carrageenan solution. The sham group receives saline.

-

Euthanasia and Sample Collection: After a set time (e.g., 4 hours), euthanize the animals. Collect the pleural exudate and measure its volume.

-

Cell Count and Analysis: Determine the total and differential leukocyte counts in the pleural exudate. The lung tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., iNOS, COX-2).

-

Data Analysis: Compare the volume of pleural exudate and leukocyte infiltration between the different groups.

Conclusion

This compound is a valuable research tool for studying the role of the ERK/MAPK signaling pathway in various cellular processes, particularly inflammation. Its demonstrated efficacy in preclinical models of inflammation suggests its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and summarized data in this guide provide a solid foundation for researchers to design and execute experiments involving this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other disease contexts where the ERK/MAPK pathway is dysregulated.

References

- 1. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. The tyrosine kinase inhibitor tyrphostin this compound reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Target Specificity and Off-Target Effects of AG126

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has garnered attention for its selective inhibitory action on specific cellular signaling pathways. This technical guide provides a comprehensive overview of the target specificity and potential off-target effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling networks.

Core Target: ERK1/2 Phosphorylation

The primary and most well-characterized molecular target of this compound is the inhibition of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Quantitative Inhibition Data

The inhibitory potency of this compound against ERK1/2 phosphorylation and other kinases is summarized in the table below.

| Target | Assay Type | Inhibitory Concentration (IC50) | Reference |

| ERK1/2 Phosphorylation | Cell-based assay | 25-50 µM | [1] |

| Epidermal Growth Factor Receptor (EGFR) | In vitro kinase assay | 450 µM | [2] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | In vitro kinase assay | > 100 µM | [2] |

Table 1: Quantitative Inhibitory Data for this compound

Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. This compound intervenes at the level of MEK-mediated ERK1/2 phosphorylation.

References

AG126: A Technical Guide to its Role in the MAPK Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool for studying the mitogen-activated protein kinase (MAPK) signaling cascade. While initially explored for its potential to inhibit growth factor receptor kinases, this compound has been demonstrated to be a more potent and selective inhibitor of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in the MAPK/ERK pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The ERK1/2 pathway, a key branch of the MAPK family, is frequently dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention.

This compound, a tyrphostin, has been identified as an inhibitor of the MAPK/ERK pathway. Unlike many other tyrphostins that target receptor tyrosine kinases like EGFR, this compound exhibits a more specific action downstream in the cascade, primarily by preventing the phosphorylation and subsequent activation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK)[1]. This property makes this compound a valuable research tool for dissecting the roles of ERK1/2 in various cellular contexts and a potential lead compound for the development of novel therapeutics.

Mechanism of Action

This compound functions as a tyrosine kinase inhibitor. Its primary mechanism of action within the MAPK signaling cascade is the selective inhibition of the phosphorylation of ERK1 and ERK2[1]. This inhibition occurs at concentrations in the range of 25-50 μM in various cell types. By preventing the phosphorylation of the T-E-Y motif in the activation loop of ERK1/2 by the upstream kinase MEK, this compound effectively blocks the activation of ERK and its subsequent downstream signaling.

The inhibition of ERK activation by this compound leads to the modulation of numerous downstream cellular processes. These include the suppression of inflammatory responses through the reduced expression of pro-inflammatory cytokines like TNF-α and IL-1, as well as enzymes such as COX-2 and iNOS. This effect is partly mediated by the inhibition of the transcription factor NF-κB, whose activation can be dependent on the MAPK/ERK pathway[2][3]. Furthermore, this compound has been shown to influence cell viability and proliferation, and in some contexts, promote apoptosis.

Quantitative Data

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| ERK1/2 Phosphorylation Inhibition | 25-50 µM | Various | Western Blot | [1] |

| VEGF-induced Proliferation Inhibition | 0.1-100 µM | Bovine Retinal Microvascular Endothelial Cells (BRMECs) | Cell Proliferation Assay | [1] |

| EGFR Kinase Inhibition (IC50) | 450 µM | N/A (in vitro) | Kinase Assay | |

| PDGF Receptor Kinase Inhibition (IC50) | >100 µM | N/A (in vitro) | Kinase Assay |

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of intervention by this compound.

Experimental Workflow: Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effect of this compound on ERK phosphorylation and cell viability.

Logical Relationship of this compound's Downstream Effects

This diagram illustrates the logical flow from this compound's inhibition of ERK to its downstream cellular effects.

Experimental Protocols

Western Blot for Phospho-ERK1/2

This protocol details the steps to measure the levels of phosphorylated ERK1/2 in cell lysates following treatment with this compound.

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

Growth factor (e.g., EGF) for stimulation

-

6-well cell culture plates

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

(Optional) Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

-

Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot with an ECL substrate and capture the image.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with anti-total-ERK1/2 and then with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the old medium with the medium containing different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix to ensure complete solubilization of the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the this compound concentration to determine the IC50 value.

-

In Vitro Kinase Assay

This protocol outlines a method to directly measure the inhibitory effect of this compound on ERK enzymatic activity.

Materials:

-

Purified active ERK2 enzyme

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

This compound stock solution

-

ATP

-

96-well plate

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound.

-

Dilute the purified active ERK2 and the MBP substrate in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the this compound dilutions, the ERK2 enzyme, and the MBP substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Read the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the this compound concentration to determine the IC50 value for ERK2 inhibition.

-

Conclusion

This compound serves as a specific and valuable tool for investigating the MAPK/ERK signaling pathway. Its ability to selectively inhibit ERK1/2 phosphorylation allows for the detailed study of the downstream consequences of this pathway in a variety of cellular processes, including inflammation and cancer cell proliferation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies and to further elucidate the intricate roles of the MAPK/ERK cascade in health and disease. Further research to establish a comprehensive profile of its IC50 values across diverse cancer cell lines will be beneficial for its potential development as a therapeutic agent.

References

Understanding the anti-inflammatory properties of AG126

An In-depth Technical Guide to the Anti-inflammatory Properties of AG126

Abstract

This compound, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data from key in vivo and in vitro studies. Detailed experimental protocols for seminal studies are provided, and critical signaling pathways are visualized. This guide is intended for researchers, scientists, and professionals in drug development who are investigating novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response integral to immunity and tissue repair. However, dysregulated inflammatory processes are central to the pathophysiology of numerous acute and chronic diseases. Protein tyrosine kinases (PTKs) are critical enzymes that regulate a multitude of cellular signaling pathways, including those that govern the expression of inflammatory genes.[1] The inhibition of PTK activity, therefore, represents a promising strategy for the development of novel anti-inflammatory therapies.[2][3]

This compound is a derivative of benzylidene malononitrile and a potent inhibitor of protein tyrosine kinases.[2] It has been shown to exert significant anti-inflammatory effects in various animal models of both acute and chronic inflammation.[1][2] The therapeutic potential of this compound stems from its ability to modulate key inflammatory signaling cascades, thereby reducing the production of pro-inflammatory mediators and suppressing the inflammatory response.[4] This document will delve into the core mechanisms of this compound, presenting the data and methodologies that underpin our current understanding of its anti-inflammatory properties.

Mechanism of Action

The anti-inflammatory effects of this compound are multifaceted, primarily stemming from its ability to inhibit protein tyrosine kinases and consequently modulate downstream signaling pathways crucial for the inflammatory response.

Inhibition of Protein Tyrosine Kinases

This compound is a potent inhibitor of several protein tyrosine kinases. While its exact targets are not fully elucidated, studies have demonstrated its ability to inhibit the phosphorylation of key signaling molecules.[2][5] Notably, this compound has been shown to prevent the activation of mitogen-activated protein kinase (MAPK), specifically p42MAPK (ERK2).[2] It is also suggested that this compound may attenuate the activation of the p38 MAP kinase pathway, which plays a significant role in inflammation.[2]

Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by interfering with several critical signaling pathways.

2.2.1 MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a central signaling route for a variety of cellular processes, including inflammation. This compound has been identified as an inhibitor of ERK1 and ERK2 phosphorylation.[4][6][7] By blocking the activation of ERK1/2, this compound can impede the downstream signaling that leads to the expression of pro-inflammatory genes.

2.2.2 JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in inflammation.[8] this compound has been shown to downregulate the JAK/STAT pathway.[9][10] Specifically, treatment with this compound has been found to decrease the expression of JAK1 and STAT3.[9][10] This inhibition can lead to a reduction in the expression of STAT3-regulated pro-inflammatory genes.

2.2.3 NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Pro-inflammatory cytokines like TNF-α and IL-1 activate NF-κB.[2] this compound has been shown to attenuate signaling through NF-κB, leading to reduced expression of NF-κB target genes such as iNOS and COX-2.[4]

2.2.4 Dual Mechanism: BTK Inhibition and Malononitrile (MN) Activity

Recent studies have revealed a dual mechanism for the neuroprotective and anti-inflammatory effects of this compound, particularly in the context of central nervous system inflammation. This compound directly inhibits Bruton's tyrosine kinase (BTK), a kinase involved in B cell receptor and Toll-like receptor (TLR) signaling.[11] Additionally, this compound can undergo hydrolysis, converting its dinitrile side chain to malononitrile (MN), which mediates some of the compound's anti-inflammatory effects through an as-yet-unidentified target.[11]

Downregulation of Pro-inflammatory Mediators

A primary consequence of this compound's modulation of the aforementioned signaling pathways is a significant reduction in the production and expression of key pro-inflammatory mediators. This includes:

-

Cytokines: this compound reduces the biosynthesis and/or effects of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2]

-

Enzymes: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively.[1][2]

-

Other Inflammatory Markers: this compound treatment also leads to a reduction in nitrotyrosine and poly (ADP-ribose) polymerase (PARP) staining, indicating decreased nitrosative stress and cellular damage.[1][2]

Preclinical Efficacy in Inflammatory Models

The anti-inflammatory properties of this compound have been validated in several preclinical models of acute and chronic inflammation.

In Vivo Studies

This compound has demonstrated potent anti-inflammatory effects in various animal models.

| Model | Species | This compound Dosage | Key Findings | Reference |

| Carrageenan-Induced Pleurisy | Rat | 1, 3, or 10 mg/kg i.p. | Dose-dependent reduction in pleural exudate volume and polymorphonuclear (PMN) cell infiltration. Significant decrease in TNF-α and IL-1β levels in the exudate. Reduced iNOS and COX-2 expression, nitrotyrosine formation, and PARP activation in the lung. | [1][2] |

| Collagen-Induced Arthritis | Rat | 5 mg/kg i.p. every 48h | Attenuated clinical signs of arthritis and tissue injury. Significantly lower plasma levels of TNF-α and IL-1β. Reduced iNOS and COX-2 expression in the joints. | [1][2] |

| Zymosan-Induced Peritonitis | Rat | 1-10 mg/kg i.p. | Attenuated peritoneal exudation, PMN migration, and multiple organ failure. Reduced production of TNF-α and IL-1β. | [7] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Alleviated clinical symptoms, reduced inflammatory CNS infiltration, and microglia activation. Diminished encephalitogenic Th17 differentiation. | [11] |

| BTBR Mouse Model of Autism | Mouse | 5 mg/kg for 10 days | Decreased IL-21, IL-22, IL-1β, TNF-α, NOS2, JAK1, and STAT3 expression in brain tissues. Increased IL-27 and Foxp3 expression. | [9][10] |

In Vitro Studies

In vitro experiments have further elucidated the cellular mechanisms of this compound.

| Cell Type | Stimulus | This compound Concentration | Key Findings | Reference |

| Microglial Cells | Pneumococcal Cell Walls (PCW) | Not specified | Potently inhibited PCW-evoked cytokine release. Prevented PCW-inducible ERK phosphorylation. | [6] |

| Bovine Retinal Microvascular Endothelial Cells (BRMECs) | VEGF | 0.1-100 μM | Inhibited VEGF-induced proliferation in a dose-dependent manner. | [7] |

| ARPE-19 Cells | H₂O₂ | 10 μM | Increased cell viability. Concentrations >10 μM were toxic. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Carrageenan-Induced Pleurisy in Rats

This protocol describes an in vivo model of acute inflammation.

Methodology:

-

Animal Model: Male Wistar rats are utilized for this study.

-

Induction of Pleurisy: Rats are anesthetized, and pleurisy is induced by the intrapleural injection of 0.2 ml of a 1% carrageenan solution in saline.

-

Treatment: this compound is administered intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg. A control group receives the vehicle.

-

Endpoint: At 4 hours post-carrageenan injection, the animals are euthanized.

-

Sample Collection and Analysis: The pleural cavity is opened, and the exudate is collected to measure volume and perform cell counts for polymorphonuclear (PMN) leukocytes. Cytokine levels (TNF-α, IL-1β) in the exudate are measured. Lung tissues are collected for histological examination and immunohistochemical analysis of iNOS, COX-2, nitrotyrosine, and PARP.[2]

Collagen-Induced Arthritis in Rats

This protocol details an in vivo model of chronic inflammation.

Methodology:

-

Animal Model: Rats are used for this chronic inflammatory arthritis model.

-

Induction of Arthritis: Arthritis is induced by immunization with bovine type II collagen.

-

Treatment: this compound is administered at a dose of 5 mg/kg i.p. every 48 hours.

-

Monitoring: The development of clinical signs of arthritis and tissue injury are monitored over the course of the study (e.g., up to 35 days).

-

Sample Collection and Analysis: At the end of the study, blood plasma is collected to measure TNF-α and IL-1β levels. Joint tissues are harvested for immunohistochemical analysis of iNOS and COX-2.[2]

In Vitro Cytokine Release Assay

This protocol outlines a general method for assessing the effect of this compound on cytokine release from cultured cells.

Methodology:

-

Cell Culture: A relevant cell line (e.g., microglial cells, macrophages) is cultured under appropriate conditions.

-

Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or pneumococcal cell walls (PCW), to induce cytokine production.

-

Treatment: this compound is added to the cell culture medium at various concentrations, typically before or concurrently with the inflammatory stimulus.

-

Incubation: The cells are incubated for a specified period to allow for cytokine production and release.

-

Sample Collection: The cell culture supernatant is collected.

-

Analysis: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using methods such as ELISA.[4][6]

Conclusion

This compound is a potent protein tyrosine kinase inhibitor with well-documented anti-inflammatory properties. Its mechanism of action involves the inhibition of multiple key signaling pathways, including the MAPK/ERK, JAK/STAT, and NF-κB pathways. Furthermore, a dual mechanism involving the direct inhibition of BTK and the activity of its hydrolysis product, malononitrile, contributes to its therapeutic effects. The preclinical data from both in vivo and in vitro models strongly support the potential of this compound as a therapeutic agent for inflammatory diseases. The significant reduction in pro-inflammatory mediators and the amelioration of disease in animal models of acute and chronic inflammation highlight its promise. Further research is warranted to fully elucidate its target profile and to explore its clinical potential in human inflammatory conditions.

References

- 1. The tyrosine kinase inhibitor tyrphostin this compound reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Tyrosine Kinase Inhibitor Tyrphostin this compound Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins this compound and AG556 modulates secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of tyrosine kinase signaling by tyrphostin this compound downregulates the IL-21/IL-21R and JAK/STAT pathway in the BTBR mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tyrphostin this compound exerts neuroprotection in CNS inflammation by a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AG126 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG126, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant therapeutic potential in various preclinical animal models of inflammatory diseases. These application notes provide a comprehensive overview of the in vivo applications of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting protein tyrosine kinases, which are crucial for the signaling pathways that regulate cellular processes such as proliferation, differentiation, and inflammation.[1] Specifically, this compound has been shown to inhibit the p42 mitogen-activated protein kinase (MAPK), also known as ERK2.[1][2] This inhibition disrupts the downstream signaling cascades that lead to the expression of pro-inflammatory mediators. Furthermore, this compound has been identified as a direct inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B cell receptor and Toll-like receptor (TLR) signaling pathways.[3]

The anti-inflammatory properties of this compound are characterized by:

-

Reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

-

Decreased formation of nitrotyrosine and poly (ADP-ribose) polymerase (PARP).[1][4]

-

Inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][5][6]

-

Attenuation of the p38 MAPK pathway, which plays a significant role in both acute and chronic inflammation.[1]

Signaling Pathway

The following diagram illustrates the key signaling pathways modulated by this compound.